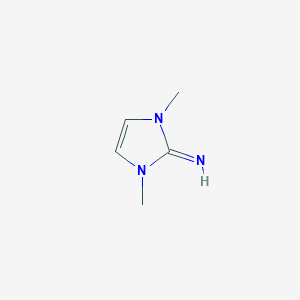

2H-Imidazol-2-imine, 1,3-dihydro-1,3-dimethyl-

Beschreibung

"2H-Imidazol-2-imine, 1,3-dihydro-1,3-dimethyl-" is a heterocyclic compound featuring a five-membered imidazole ring with two methyl substituents at the 1- and 3-positions and an imine (-NH) group at the 2-position. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry and synthetic applications. Instead, structurally analogous compounds with sulfur (thione) and selenium (selone) substituents at the 2-position are documented, enabling comparative analysis based on these analogs.

Eigenschaften

IUPAC Name |

1,3-dimethylimidazol-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-7-3-4-8(2)5(7)6/h3-4,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXHHYBJSBUHDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN(C1=N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571977 | |

| Record name | 1,3-Dimethyl-1,3-dihydro-2H-imidazol-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59581-72-5 | |

| Record name | 1,3-Dimethyl-1,3-dihydro-2H-imidazol-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 2H-Imidazol-2-imine, 1,3-dihydro-1,3-dimethyl- can be achieved through several methods:

Debus-Radiszewski Synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia under acidic conditions.

Wallach Synthesis: This method uses the dehydrogenation of imidazolines.

From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

Marckwald Synthesis: This method involves the cyclization of amino nitriles.

Analyse Chemischer Reaktionen

2H-Imidazol-2-imine, 1,3-dihydro-1,3-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.

Cyclization: The compound can form cyclic structures through intramolecular reactions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2H-Imidazol-2-imine, 1,3-dihydro-1,3-dimethyl- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2H-Imidazol-2-imine, 1,3-dihydro-1,3-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key differences between "2H-Imidazol-2-imine, 1,3-dihydro-1,3-dimethyl-" and its chalcogen analogs (thione and selone derivatives):

Key Findings:

Electronic Effects: The thione (S) and selone (Se) analogs exhibit stronger metal-binding capabilities compared to the hypothetical imine (-NH) due to the polarizable sulfur and selenium atoms. Selenium’s larger atomic radius and polarizability enhance its coordination strength .

Physical Properties :

- The selone derivative has the highest molecular weight (175.09 g/mol) and predicted boiling point (192°C), reflecting selenium’s larger atomic size and stronger intermolecular forces .

- The thione (128.19 g/mol) is intermediate, while the imine (110.14 g/mol) would be the lightest.

No synthesis data exist for the imine variant, though analogous routes using ammonia or amines might be theoretically plausible.

Toxicity and Safety :

- Selenium-containing compounds like the selone are typically more toxic than sulfur analogs. For example, selenium’s acute toxicity thresholds are lower than sulfur’s, necessitating stringent handling protocols .

- The structurally related "1H-Imidazole, 2,3-dihydro-2-methyl-" (CAS 19208-73-2) exhibits acute oral toxicity (Category 4) and skin irritation, suggesting similar hazards for imidazole derivatives .

Biologische Aktivität

2H-Imidazol-2-imine, 1,3-dihydro-1,3-dimethyl- is a heterocyclic compound characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms. It is known for its amphoteric nature, allowing it to exhibit both acidic and basic properties. The compound appears as a white or colorless solid and is highly soluble in water and other polar solvents. Its molecular formula is with a molecular weight of approximately 111.15 g/mol .

The biological activity of 2H-Imidazol-2-imine, 1,3-dihydro-1,3-dimethyl- is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound can function as both an inhibitor and an activator of specific enzymes, thereby influencing multiple biochemical pathways. For instance, its role as a probe in enzyme mechanisms has been noted in various studies .

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For example:

- Aldose Reductase Inhibition : Studies have shown that derivatives of imidazole compounds can inhibit aldose reductase, which plays a significant role in diabetic complications .

- Cholinesterase Inhibition : Some investigations suggest that imidazole derivatives can inhibit acetylcholinesterase, potentially offering therapeutic avenues for neurodegenerative diseases .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 2H-Imidazol-2-imine derivatives. For instance:

- Bacterial Inhibition : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

- Fungal Activity : Research also indicates antifungal activity against certain pathogenic fungi, indicating its versatility as a bioactive agent .

Cytotoxicity

Cytotoxic studies have assessed the impact of 2H-Imidazol-2-imine on cancer cell lines. Results indicate that it may induce apoptosis in specific cancer cell types, suggesting its potential as an anticancer agent.

Case Study 1: Aldose Reductase Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 2H-Imidazol-2-imine and evaluated their inhibitory effects on aldose reductase. The most potent derivative exhibited an IC50 value significantly lower than that of the standard drug used for comparison.

Case Study 2: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) investigated the antimicrobial properties of 2H-Imidazol-2-imine against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Imidazole | Basic heterocyclic compound | Antifungal and antibacterial properties |

| 1,3-Diazole | Contains two nitrogen atoms | Broad range of chemical activities |

| Histidine | Amino acid with imidazole ring | Essential for enzyme function in biology |

| 2H-Imidazol-2-imine | Unique substitution pattern | Inhibits specific enzymes; antimicrobial |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.